molecular formula C17H18O5 B14447951 1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one CAS No. 78030-39-4

1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one

Cat. No.: B14447951
CAS No.: 78030-39-4
M. Wt: 302.32 g/mol
InChI Key: MYEZTOFSXDWUJD-UHFFFAOYSA-N
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Description

1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one is an organic compound that belongs to the class of phenol ethers This compound is characterized by the presence of a benzyloxy group, a hydroxy group, and two methoxy groups attached to a phenyl ring, along with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-hydroxy-4-methoxyphenyl)ethanone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and hydroxy groups play a crucial role in its binding to target proteins and enzymes. The compound may exert its effects through modulation of signaling pathways and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-(Benzyloxy)-2-hydroxy-3,4-dimethoxyphenyl]ethan-1-one is unique due to the presence of both benzyloxy and hydroxy groups on the phenyl ring, along with two methoxy groups.

Properties

CAS No.

78030-39-4

Molecular Formula

C17H18O5

Molecular Weight

302.32 g/mol

IUPAC Name

1-(2-hydroxy-3,4-dimethoxy-5-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C17H18O5/c1-11(18)13-9-14(16(20-2)17(21-3)15(13)19)22-10-12-7-5-4-6-8-12/h4-9,19H,10H2,1-3H3

InChI Key

MYEZTOFSXDWUJD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)OC)OC)OCC2=CC=CC=C2

Origin of Product

United States

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